Lusutrombopag Lusutrombopag Lusutrombopag, also known as S-888711, is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist being developed by Shionogi for chronic liver disease (CLD) patients with thrombocytopenia prior to elective invasive surgery. Lusutrombopag acts selectively on the human TPO receptor and activates signal transduction pathways that promote the proliferation and differentiation of bone marrow cells into megakaryocytes, thereby increasing platelet levels. In September 2015, lusutrombopag received its first global approval in Japan for the improvement of CLD-associated thrombocytopenia in patients scheduled to undergo elective invasive procedures.
Brand Name: Vulcanchem
CAS No.: 1110766-97-6
VCID: VC0533858
InChI: InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
SMILES: CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Molecular Formula: C29H32Cl2N2O5S
Molecular Weight: 591.544

Lusutrombopag

CAS No.: 1110766-97-6

Inhibitors

VCID: VC0533858

Molecular Formula: C29H32Cl2N2O5S

Molecular Weight: 591.544

Purity: >98% (or refer to the Certificate of Analysis)

Lusutrombopag - 1110766-97-6

CAS No. 1110766-97-6
Product Name Lusutrombopag
Molecular Formula C29H32Cl2N2O5S
Molecular Weight 591.544
IUPAC Name (E)-3-[2,6-dichloro-4-[[4-[3-[(1S)-1-hexoxyethyl]-2-methoxyphenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid
Standard InChI InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1
Standard InChIKey NOZIJMHMKORZBA-KJCUYJGMSA-N
SMILES CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl
Appearance Solid powder
Description Lusutrombopag, also known as S-888711, is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist being developed by Shionogi for chronic liver disease (CLD) patients with thrombocytopenia prior to elective invasive surgery. Lusutrombopag acts selectively on the human TPO receptor and activates signal transduction pathways that promote the proliferation and differentiation of bone marrow cells into megakaryocytes, thereby increasing platelet levels. In September 2015, lusutrombopag received its first global approval in Japan for the improvement of CLD-associated thrombocytopenia in patients scheduled to undergo elective invasive procedures.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms S-888711; S 888711; S888711; Lusutrombopag, brand name: Mulpleta.
Reference 1: Tsuji Y, Kawaratani H, Ishida K, Kaya D, Kubo T, Fujinaga Y, Sawada Y, Takaya H, Shimozato N, Kaji K, Namisaki T, Moriya K, Akahane T, Yoshiji H. Effectiveness of Lusutrombopag in Patients with Mild to Moderate Thrombocytopenia. Dig Dis. 2019 Oct 25:1-6. doi: 10.1159/000504044. [Epub ahead of print] PubMed PMID: 31655803.
2: Shirley M, McCafferty EH, Blair HA. Lusutrombopag: A Review in Thrombocytopenia in Patients with Chronic Liver Disease Prior to a Scheduled Procedure. Drugs. 2019 Oct;79(15):1689-1695. doi: 10.1007/s40265-019-01197-8. Review. PubMed PMID: 31529283.
3: Katsube T, Wajima T, Fukuhara T, Kano T. Effects of Food and Calcium Carbonate on the Pharmacokinetics of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist. Clin Ther. 2019 Sep;41(9):1747-1754.e2. doi: 10.1016/j.clinthera.2019.06.004. Epub 2019 Jul 11. PubMed PMID: 31303281.
4: Hussar DA, Kludjian GA. Prucalopride succinate, Fostamatinib disodium hexahydrate, Avatrombopag maleate, and Lusutrombopag. J Am Pharm Assoc (2003). 2019 Jul - Aug;59(4):601-604. doi: 10.1016/j.japh.2019.05.013. PubMed PMID: 31296323.
5: Sasaki R, Shiino C, Imawari M, Bentley R, Cai B, Yoshida M, Afdhal N. Safety and effectiveness of lusutrombopag in Japanese chronic liver disease patients with thrombocytopenia undergoing invasive procedures: Interim results of a postmarketing surveillance. Hepatol Res. 2019 Oct;49(10):1169-1181. doi: 10.1111/hepr.13392. Epub 2019 Jul 22. PubMed PMID: 31228221.
6: Katsube T, Shimizu R, Fukuhara T, Kano T, Wajima T. Pharmacokinetic/Pharmacodynamic Modelling and Simulation of Lusutrombopag, a Novel Thrombopoietin Receptor Agonist, for the Treatment of Thrombocytopenia in Patients with Chronic Liver Disease Undergoing Invasive Procedures. Clin Pharmacokinet. 2019 Nov;58(11):1469-1482. doi: 10.1007/s40262-019-00770-4. PubMed PMID: 31055790; PubMed Central PMCID: PMC6856258.
7: Takada H, Kurosaki M, Nakanishi H, Takahashi Y, Itakura J, Tsuchiya K, Yasui Y, Tamaki N, Takaura K, Komiyama Y, Higuchi M, Kubota Y, Wang W, Okada M, Shimizu T, Watakabe K, Enomoto N, Izumi N. Real-life experience of lusutrombopag for cirrhotic patients with low platelet counts being prepared for invasive procedures. PLoS One. 2019 Feb 15;14(2):e0211122. doi: 10.1371/journal.pone.0211122. eCollection 2019. PubMed PMID: 30768601; PubMed Central PMCID: PMC6377090.
8: Peck-Radosavljevic M, Simon K, Iacobellis A, Hassanein T, Kayali Z, Tran A, Makara M, Ben Ari Z, Braun M, Mitrut P, Yang SS, Akdogan M, Pirisi M, Duggal A, Ochiai T, Motomiya T, Kano T, Nagata T, Afdhal N. Lusutrombopag for the Treatment of Thrombocytopenia in Patients With Chronic Liver Disease Undergoing Invasive Procedures (L-PLUS 2). Hepatology. 2019 Oct;70(4):1336-1348. doi: 10.1002/hep.30561. Epub 2019 Mar 15. PubMed PMID: 30762895; PubMed Central PMCID: PMC6849531.
9: Ishikawa T, Okoshi M, Tomiyoshi K, Kojima Y, Horigome R, Imai M, Nozawa Y, Iwanaga A, Sano T, Honma T, Yoshida T. Efficacy and safety of repeated use of lusutrombopag prior to radiofrequency ablation in patients with recurrent hepatocellular carcinoma and thrombocytopenia. Hepatol Res. 2019 May;49(5):590-593. doi: 10.1111/hepr.13305. Epub 2019 Feb 6. PubMed PMID: 30602063; PubMed Central PMCID: PMC6849762.
10: Uojima H, Arase Y, Itokawa N, Atsukawa M, Satoh T, Miyazaki K, Hidaka H, Sung JH, Kako M, Tsuruya K, Kagawa T, Iwakiri K, Horie R, Koizumi W. Relationship between response to lusutrombopag and splenic volume. World J Gastroenterol. 2018 Dec 14;24(46):5271-5279. doi: 10.3748/wjg.v24.i46.5271. PubMed PMID: 30581275; PubMed Central PMCID: PMC6295839.
11: Hidaka H, Kurosaki M, Tanaka H, Kudo M, Abiru S, Igura T, Ishikawa T, Seike M, Katsube T, Ochiai T, Kimura K, Fukuhara T, Kano T, Nagata T, Tanaka K, Kurokawa M, Yamamoto K, Osaki Y, Izumi N, Imawari M. Lusutrombopag Reduces Need for Platelet Transfusion in Patients With Thrombocytopenia Undergoing Invasive Procedures. Clin Gastroenterol Hepatol. 2019 May;17(6):1192-1200. doi: 10.1016/j.cgh.2018.11.047. Epub 2018 Nov 28. PubMed PMID: 30502505.
12: Katano T, Sanada Y, Okada N, Mizuta K. Lusutrombopag as pretreatment for liver biopsy following liver transplantation. Pediatr Int. 2018 Nov;60(11):1033-1034. doi: 10.1111/ped.13698. Epub 2018 Oct 30. PubMed PMID: 30375132.
13: Tateishi R, Seike M, Kudo M, Tamai H, Kawazoe S, Katsube T, Ochiai T, Fukuhara T, Kano T, Tanaka K, Kurokawa M, Yamamoto K, Osaki Y, Izumi N, Imawari M. A randomized controlled trial of lusutrombopag in Japanese patients with chronic liver disease undergoing radiofrequency ablation. J Gastroenterol. 2019 Feb;54(2):171-181. doi: 10.1007/s00535-018-1499-2. Epub 2018 Aug 13. PubMed PMID: 30105510; PubMed Central PMCID: PMC6349796.
14: Yoshida H, Yamada H, Nogami W, Dohi K, Kurino-Yamada T, Sugiyama K, Takahashi K, Gahara Y, Kitaura M, Hasegawa M, Oshima I, Kuwabara K. Development of a new knock-in mouse model and evaluation of pharmacological activities of lusutrombopag, a novel, nonpeptidyl small-molecule agonist of the human thrombopoietin receptor c-Mpl. Exp Hematol. 2018 Mar;59:30-39.e2. doi: 10.1016/j.exphem.2017.12.005. Epub 2017 Dec 20. PubMed PMID: 29274361.
15: Fujita M, Abe K, Hayashi M, Okai K, Takahashi A, Ohira H. Two cases of liver cirrhosis treated with lusutrombopag before partial splenic embolization. Fukushima J Med Sci. 2017 Dec 19;63(3):165-171. doi: 10.5387/fms.2017-07. Epub 2017 Nov 15. PubMed PMID: 29142151; PubMed Central PMCID: PMC5792501.
16: Kotani S, Kohge N, Tsukano K, Ogawa S, Yamanouchi S, Kusunoki R, Aimi M, Miyaoka Y, Fujishiro H. Avoidance of platelet transfusion with readministration of lusutrombopag before radiofrequency ablation in hepatocellular carcinoma:a case report. Nihon Shokakibyo Gakkai Zasshi. 2017;114(10):1853-1859. doi: 10.11405/nisshoshi.114.1853. Japanese. PubMed PMID: 28978885.
17: Sato S, Miyake T, Kataoka M, Isoda K, Yazaki T, Tobita H, Ishimura N, Kinoshita Y. Efficacy of Repeated Lusutrombopag Administration for Thrombocytopenia in a Patient Scheduled for Invasive Hepatocellular Carcinoma Treatment. Intern Med. 2017 Nov 1;56(21):2887-2890. doi: 10.2169/internalmedicine.8791-16. Epub 2017 Sep 25. PubMed PMID: 28943563; PubMed Central PMCID: PMC5709632.
18: Sakamaki A, Watanabe T, Abe S, Kamimura K, Tsuchiya A, Takamura M, Kawai H, Yamagiwa S, Terai S. Lusutrombopag increases hematocytes in a compensated liver cirrhosis patient. Clin J Gastroenterol. 2017 Jun;10(3):261-264. doi: 10.1007/s12328-017-0735-2. Epub 2017 Mar 21. PubMed PMID: 28324272; PubMed Central PMCID: PMC5429890.
19: Katsube T, Ishibashi T, Kano T, Wajima T. Population Pharmacokinetic and Pharmacodynamic Modeling of Lusutrombopag, a Newly Developed Oral Thrombopoietin Receptor Agonist, in Healthy Subjects. Clin Pharmacokinet. 2016 Nov;55(11):1423-1433. PubMed PMID: 27209291.
20: Kim ES. Lusutrombopag: First Global Approval. Drugs. 2016 Jan;76(1):155-8. doi: 10.1007/s40265-015-0525-4. PubMed PMID: 26666417.
PubChem Compound 49843517
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator